N-(3-fluorophenyl)-2-propoxybenzamide
Description
N-(3-Fluorophenyl)-2-propoxybenzamide is a benzamide derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the ortho (2-) position of the benzamide core and a 3-fluorophenyl substituent on the amide nitrogen. This structure combines fluorination and alkoxy substitution, which are known to influence physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity .
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.307 |
IUPAC Name |
N-(3-fluorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
KGKXPSOWBGQCKK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Fluorine Substitution : The 3-fluorophenyl group in the target compound likely enhances metabolic stability and binding interactions via hydrophobic effects and halogen bonding, a trend observed in fluorinated pharmaceuticals .
- Alkoxy Position : The 2-propoxy group may reduce inhibitory activity compared to 3- or 4-alkoxy analogs, as seen in photosynthesis inhibitors where 2-alkoxy substitution decreased efficacy .
Physicochemical Properties
Table 2: Hypothetical Property Comparison (Based on Analogues)
| Property | This compound | Flutolanil | N-(4-Aminophenyl)-2-propoxybenzamide |
|---|---|---|---|
| Molecular Weight | ~287.3 g/mol | 323.3 g/mol | 270.3 g/mol |
| LogP (Lipophilicity) | ~3.5 (estimated) | 4.1 | ~2.8 |
| Solubility | Low (alkoxy + fluorine) | Very low | Moderate (polar amino group) |
| Metabolic Stability | High (fluorine reduces oxidation) | High | Moderate |
- Lipophilicity: The 3-fluorophenyl and propoxy groups likely increase logP compared to the 4-aminophenyl analog, favoring membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Fluorine’s electron-withdrawing effect may protect against CYP450-mediated degradation, a feature critical in drug design .
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